molecular formula C18H22N2O B4423870 2-(3-methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide

2-(3-methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B4423870
M. Wt: 282.4 g/mol
InChI Key: HTDXYODRGKMOEA-UHFFFAOYSA-N
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Description

2-(3-methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a piperidine ring substituted with a methyl group and an acetamide group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with a Methyl Group: The piperidine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Coupling with Naphthalene: Finally, the naphthalene ring is coupled with the acetamide-substituted piperidine through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic naphthalene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Amines derived from the reduction of the acetamide group.

    Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylpiperidin-1-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of a naphthalene ring.

    2-(3-methylpiperidin-1-yl)-N-(2-naphthyl)acetamide: Similar structure but with a different substitution pattern on the naphthalene ring.

Uniqueness

2-(3-methylpiperidin-1-yl)-N-(naphthalen-1-yl)acetamide is unique due to the specific combination of the piperidine ring, methyl group, acetamide moiety, and naphthalene ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-14-6-5-11-20(12-14)13-18(21)19-17-10-4-8-15-7-2-3-9-16(15)17/h2-4,7-10,14H,5-6,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDXYODRGKMOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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